4-(Pyridin-3-yl)thiazol-2-amine

Description

Introduction and Fundamental Properties

Historical Context and Discovery of 4-(Pyridin-3-yl)thiazol-2-amine

The development of this compound emerged from the broader exploration of aminothiazole derivatives in pharmaceutical chemistry during the latter half of the 20th century. The compound was first documented in chemical databases with its initial creation date recorded as July 10, 2005, in PubChem, with subsequent modifications occurring as recently as May 24, 2025. The synthetic pathways leading to this compound evolved from traditional methods involving the cyclization of phenacyl bromide derivatives with thiourea, which became established protocols for aminothiazole synthesis.

Early research into pyridine-substituted thiazoles was driven by the recognition that heterocyclic systems containing both nitrogen and sulfur atoms often exhibited enhanced biological activities compared to their single-heteroatom counterparts. The specific 3-pyridinyl substitution pattern was investigated due to the known pharmacological significance of 3-pyridyl moieties in various therapeutic agents. The compound gained prominence in medicinal chemistry research as part of systematic studies exploring structure-activity relationships in aminothiazole derivatives.

The historical development of synthetic methodologies for this compound reflects broader advances in heterocyclic chemistry. Early synthetic approaches relied heavily on classical Hantzsch thiazole synthesis methods, but modern procedures have incorporated catalytic systems and microwave-assisted reactions to improve efficiency and yield. The evolution from traditional heating methods to contemporary catalytic approaches has significantly enhanced the accessibility of this compound for research applications.

Chemical Structure and Nomenclature

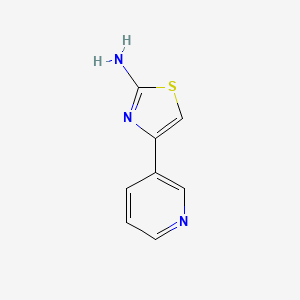

This compound possesses a molecular formula of C8H7N3S with a molecular weight of 177.22 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-pyridin-3-yl-1,3-thiazol-2-amine, which accurately describes the substitution pattern on the thiazole ring system. Alternative nomenclature includes 4-(3-pyridinyl)-2-thiazolamine and 2-amino-4-(3-pyridyl)thiazole, all referring to the same chemical entity.

The structural framework consists of a five-membered thiazole ring containing one nitrogen and one sulfur atom, with the amino group positioned at the 2-carbon and the pyridin-3-yl substituent at the 4-carbon of the thiazole ring. The pyridine ring adopts a coplanar arrangement with the thiazole system, facilitating conjugation between the two heterocyclic systems. The Simplified Molecular Input Line Entry System representation is expressed as c1cc(cnc1)c1csc(N)n1, providing a concise structural description.

The International Chemical Identifier string for this compound is InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11), with the corresponding InChI Key being XOHZQGAYUHOJPR-UHFFFAOYSA-N. These identifiers ensure unambiguous chemical identification across different databases and research platforms. The compound exhibits achiral characteristics, meaning it does not possess stereoisomers due to the absence of asymmetric centers in its molecular structure.

Physical Properties and Characterization

Melting Point and Boiling Point

The thermal properties of this compound have been experimentally determined and computationally predicted to establish comprehensive characterization data. The compound exhibits a melting point of 213°C when crystallized from ethanol, indicating substantial intermolecular interactions likely involving hydrogen bonding between the amino groups of adjacent molecules. This relatively high melting point is characteristic of aminothiazole derivatives and reflects the compound's thermal stability under standard laboratory conditions.

The predicted boiling point has been calculated as 396.3 ± 17.0°C using computational modeling approaches. This elevated boiling point suggests significant intermolecular forces and indicates that the compound would remain stable under typical synthetic reaction conditions involving moderate heating. The substantial difference between melting and boiling points provides a wide operational temperature range for synthetic manipulations and purification procedures.

The thermal stability profile indicates that this compound can withstand temperatures commonly employed in synthetic organic chemistry without decomposition. This thermal robustness makes the compound suitable for various synthetic transformations that require elevated temperatures, including cyclization reactions and catalytic processes.

Solubility Profile

The solubility characteristics of this compound have been evaluated through both experimental studies and computational predictions. The compound demonstrates good solubility in polar protic solvents, particularly ethanol, which is commonly used for recrystallization and purification procedures. The presence of both the amino group and the pyridine nitrogen provides multiple sites for hydrogen bonding interactions with protic solvents.

Computational analysis predicts a logarithmic partition coefficient (logP) value of 1.1356, indicating moderate lipophilicity. The distribution coefficient (logD) is calculated as 1.1129, suggesting similar behavior across different pH ranges. The logarithmic aqueous solubility (logSw) value of -1.0898 indicates limited water solubility, which is typical for compounds containing both hydrophobic aromatic systems and polar functional groups.

The compound exhibits enhanced solubility in polar aprotic solvents such as dimethyl formamide and dimethyl sulfoxide, making these solvents suitable for synthetic applications requiring homogeneous reaction conditions. The polar surface area of 40.288 Ų reflects the contribution of nitrogen atoms to the overall molecular polarity, influencing both solubility and potential membrane permeability characteristics.

Spectral Characteristics

Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation for this compound. In proton nuclear magnetic resonance spectra recorded in deuterated chloroform, characteristic signals appear for the thiazole proton at the 5-position and the pyridine ring protons. The amino group protons typically appear as a broad signal due to rapid exchange processes, while the aromatic protons display well-resolved patterns characteristic of both thiazole and pyridine substitution patterns.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbon atoms in both the thiazole and pyridine rings. The carbon bearing the amino group typically appears in the range of 167-168 parts per million, characteristic of aminothiazole derivatives. The aromatic carbon signals provide detailed information about the electronic environment within both heterocyclic systems.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 178 corresponding to the protonated molecular ion [M+H]+. Fragmentation patterns in mass spectrometry provide additional structural confirmation through characteristic losses of the amino group and pyridine substituent. Infrared spectroscopic analysis reveals characteristic absorption bands for amino group stretching vibrations in the region of 3300-3500 cm⁻¹, along with aromatic carbon-carbon and carbon-nitrogen stretching frequencies.

Chemical Reactivity and Stability

This compound demonstrates diverse chemical reactivity patterns stemming from multiple reactive sites within its molecular structure. The primary amino group at the 2-position of the thiazole ring serves as a nucleophilic center, readily participating in acylation reactions with acid chlorides and anhydrides to form corresponding amide derivatives. These acylation reactions typically proceed under mild basic conditions using pyridine as both solvent and base, yielding the desired products in good yields.

The compound undergoes substitution reactions at the amino group with various electrophiles, including isocyanates and isothiocyanates, to form urea and thiourea derivatives respectively. These transformations are particularly useful for introducing additional functional groups and modifying the compound's physicochemical properties. The reactions typically proceed at room temperature or under mild heating conditions, demonstrating the high nucleophilicity of the amino group.

Oxidative transformations can occur at the sulfur atom of the thiazole ring under appropriate conditions, leading to sulfoxide or sulfone derivatives. However, the compound shows good stability under ambient conditions when stored properly in inert atmospheres away from light. The aromatic nature of both the thiazole and pyridine rings contributes to the overall chemical stability of the compound.

The compound exhibits reactivity toward electrophilic aromatic substitution reactions, particularly at the pyridine ring, although these reactions require more forcing conditions due to the electron-deficient nature of the pyridine system. Nucleophilic aromatic substitution can occur under specific conditions, particularly when the pyridine ring is activated by electron-withdrawing substituents.

Position of this compound in the Broader Thiazole Family

This compound occupies a significant position within the broader family of 2-aminothiazole derivatives, representing an important class of compounds with established pharmaceutical relevance. The compound belongs to the subset of 4-aryl-substituted 2-aminothiazoles, where the aryl group is specifically a 3-pyridinyl moiety. This structural classification places it among compounds that have demonstrated various biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Within the thiazole family, compounds containing pyridine substituents represent a particularly important subclass due to the ability of the pyridine nitrogen to participate in additional hydrogen bonding interactions and coordinate with metal centers. The 3-pyridinyl substitution pattern in this compound provides distinct electronic and steric properties compared to 2-pyridinyl and 4-pyridinyl isomers, influencing both chemical reactivity and potential biological activity profiles.

Comparative studies within the aminothiazole family have revealed that the position of nitrogen in the pyridine ring significantly affects the compound's properties. The 3-pyridinyl derivative often exhibits intermediate characteristics between the 2-pyridinyl and 4-pyridinyl analogs in terms of basicity and coordination behavior. This positioning allows for optimal spacing between the thiazole amino group and the pyridine nitrogen, potentially enhancing biological activity through improved receptor binding interactions.

The compound serves as a versatile synthetic intermediate for the preparation of more complex heterocyclic systems. Its amino group can be elaborated through various synthetic transformations to access fused ring systems, such as pyrimidines and quinazolines, expanding its utility in medicinal chemistry applications. The compound's position in the thiazole family is further distinguished by its favorable balance of stability, reactivity, and accessibility through multiple synthetic routes.

Properties

IUPAC Name |

4-pyridin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZQGAYUHOJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184332 | |

| Record name | 4-(3-Pyridinyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-27-9 | |

| Record name | 4-(3-Pyridinyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)-2-thiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030235279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Pyridinyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Bromoacetylpyridine with Thiourea

Procedure :

- Reagents : 3-(Bromoacetyl)pyridine hydrobromide, thiourea, ethanol.

- Conditions : Reflux (78°C) for 2–4 hours or microwave irradiation (100°C) for 30 minutes.

- Workup : Neutralization with aqueous NH₄OH or NaHCO₃ to isolate the free base.

- Yield : 71–95%.

Mechanism :

Thiourea acts as a sulfur donor, facilitating nucleophilic displacement of bromide to form the thiazole ring. The reaction proceeds via intermediate thioamide formation, followed by cyclization (Scheme 1).

Advantages :

Limitations :

- Requires handling hygroscopic bromoacetylpyridine derivatives.

Microwave-Assisted Synthesis

Procedure :

- Reagents : 3-(Bromoacetyl)pyridine hydrobromide, thiourea, ethanol.

- Conditions : Microwave irradiation at 100°C for 30 minutes.

- Yield : 95%.

Key Findings :

Alternative Haloketones and Thiourea Derivatives

Procedure :

- Reagents : α-Chlorouracil indoles, thiourea, methanol.

- Conditions : Heating at 60–80°C for 2–3 hours in the presence of a base (e.g., NaHCO₃).

- Yield : 49–77%.

Adaptability :

- While optimized for indole-thiazole hybrids, this method can be modified by substituting α-chlorouracil with pyridin-3-yl haloketones.

One-Pot Synthesis Using Trichloroisocyanuric Acid (TCCA)

Procedure :

- Reagents : Acetophenone derivative, thiourea, TCCA, Ca/4-MePyr IL@ZY-Fe₃O₄ catalyst.

- Conditions : Ethanol solvent, 80°C for 25–40 minutes.

- Yield : 82–89%.

Mechanism :

TCCA generates in situ halogenating agents, enabling sequential ketone halogenation and cyclization with thiourea.

Advantages :

Mercury-Catalyzed Coupling (Historical Method)

Procedure :

- Reagents : Pyridin-3-yl enaminones, guanidines, HgCl₂, Et₃N.

- Conditions : Reflux in DCM/MeOH (1:1) for 12 hours.

- Yield : 60–75%.

Limitations :

- Toxicity of HgCl₂ limits modern applicability.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Pros/Cons |

|---|---|---|---|---|

| Cyclization | Bromoacetylpyridine, thiourea | Reflux/Microwave | 71–95% | High yield; scalable |

| Microwave-Assisted | Bromoacetylpyridine, thiourea | 100°C, 30 min | 95% | Fast; energy-efficient |

| One-Pot with TCCA | Acetophenone, thiourea, TCCA | 80°C, 25–40 min | 82–89% | Avoids halogenated intermediates |

| Mercury-Catalyzed | Enaminones, guanidines, HgCl₂ | Reflux, 12 h | 60–75% | Obsolete due to toxicity |

Purification and Characterization

- Purification : Column chromatography (silica gel, DCM/MeOH) or recrystallization from ethanol.

- Characterization :

Industrial Considerations

- Scale-Up Challenges :

- Cost-Efficiency : Microwave and one-pot methods reduce energy and time expenditures.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(pyridin-3-yl)thiazol-2-amine, exhibit significant antimicrobial properties. A study demonstrated the antibacterial activity of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.06 to 1.88 mg/mL, highlighting their potential as antimicrobial agents for therapeutic use .

Anticancer Properties

This compound has been identified as a promising candidate in cancer research. It has been explored as an inhibitor of histone demethylases (KDMs), which are implicated in the progression of various cancers. Specifically, derivatives of this compound have shown potent activity against KDM4 and KDM5 subfamilies, making them potential anticancer agents . The structure-based optimization of these compounds has led to the development of cell-permeable inhibitors that could be used in cancer therapy.

KDM Inhibition

The compound has been part of high-throughput screening campaigns aimed at identifying inhibitors for JmjC histone demethylases. These enzymes play crucial roles in epigenetic regulation and are associated with cancer progression. The ability of this compound to selectively inhibit these enzymes opens avenues for its application in cancer therapeutics .

Structure-Activity Relationship Studies

Studies on the structure-activity relationships (SAR) of 4-(pyridin-3-yl)thiazol-2-amines have provided insights into how modifications can enhance biological activity. For instance, specific substitutions at the C4 position have been shown to improve binding affinity and selectivity towards target enzymes, which is crucial for developing more effective therapeutic agents .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound derivatives has also been evaluated, revealing favorable characteristics such as stability in liver microsomes and reasonable oral bioavailability (approximately 40%). These properties are essential for the development of effective oral medications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)thiazol-2-amine varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. In industrial applications, such as corrosion inhibition, the compound adsorbs onto metal surfaces, forming a protective layer that prevents further corrosion .

Comparison with Similar Compounds

4-(Pyridin-3-yl)thiazol-2-amine can be compared with other similar compounds, such as:

2-Aminothiazole: A simpler thiazole derivative with similar reactivity but lacking the pyridine ring.

4-(Pyridin-4-yl)thiazol-2-amine: A positional isomer with the pyridine ring attached at a different position, which can lead to different chemical properties and reactivity.

Thiazole derivatives: Various thiazole-based compounds with different substituents that can exhibit a wide range of biological and chemical activities.

Biological Activity

4-(Pyridin-3-yl)thiazol-2-amine, also known as this compound hydrobromide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄S, with a molecular weight of approximately 258.14 g/mol. The compound features a thiazole ring substituted at the 2-position with an amine group and at the 4-position with a pyridine ring. This unique structure contributes to its diverse chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. In particular, studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis:

| Microbial Strain | Activity Observed |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Notable antibacterial activity |

| Mycobacterium tuberculosis | Sub-micromolar MIC achieved |

The minimum inhibitory concentrations (MICs) for these strains indicate a promising potential for developing new antibiotics based on this compound .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies reveal that compounds with similar structural characteristics can inhibit specific cancer cell lines by interacting with biological targets such as enzymes and receptors. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells, demonstrating potential efficacy in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning of functional groups on the thiazole ring is crucial for enhancing biological activity. For example:

- C-2 Position : Various lipophilic substitutions can be accommodated without significantly losing activity.

- C-4 Position : The presence of a pyridine moiety at this position is essential for maintaining antibacterial activity.

The following table summarizes some analogs of this compound and their similarity indices:

| Compound Name | Similarity Index |

|---|---|

| 4-(Pyridin-4-yl)thiazol-2-amine | 0.75 |

| 4-(Pyridin-2-yl)thiazol-2-amine | 0.74 |

| 5-Methyl-4-phenylthiazol-2-amine hydrobromide | 0.73 |

These structural variations highlight the potential for designing more effective derivatives with enhanced biological activities.

Study on Antimicrobial Properties

A comprehensive study evaluated various thiazole derivatives against multiple bacterial strains using the Kirby–Bauer disk diffusion method. Results indicated that compounds structurally related to 4-(Pyridin-3-yl)thiazol-2-amines exhibited significant zones of inhibition, particularly against gram-positive bacteria such as Staphylococcus aureus. The study emphasized the need for further exploration into optimizing these compounds for clinical applications .

Evaluation Against Mycobacterium tuberculosis

Another pivotal study focused on the anti-tubercular activity of thiazole derivatives, including those similar to 4-(Pyridin-3-yl)thiazol-2-amines. The results showed that certain analogs achieved remarkable potency against M. tuberculosis, with sub-micromolar MIC values indicating their potential as novel therapeutic agents against tuberculosis .

Q & A

Q. What are the established synthetic routes for 4-(Pyridin-3-yl)thiazol-2-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid, followed by cycloaddition with aromatic aldehydes in ethanol (Scheme 25, ). Key factors include:

- Reagent stoichiometry : Excess sulfuric acid drives cyclization.

- Solvent choice : Ethanol promotes aldehyde coupling without side reactions.

- Temperature control : Room temperature minimizes decomposition. Characterization typically involves NMR, HPLC (>98% purity), and mass spectrometry (e.g., m/z alignment) to confirm structure and purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation employs:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., pyridine and thiazole ring integration).

- Mass spectrometry (EI or ESI) : For molecular ion ([M+H]+) matching theoretical m/z values.

- HPLC : To assess purity (>95% required for biological studies). Example: Razieh et al. (2020) used these methods to validate the compound’s structure before corrosion inhibition studies .

Q. What experimental methodologies are used to evaluate its corrosion inhibition efficacy for metals like copper?

Standard protocols include:

- Electrochemical tests : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.5–1 M HCl.

- Surface analysis : SEM/EDS to compare surface morphology and elemental composition pre/post exposure.

- Weight loss measurements : Immersion tests over 24–72 hours at 25–60°C. Razieh et al. (2020) reported >90% inhibition efficiency at 10 mM concentration using these methods .

Advanced Research Questions

Q. How do computational methods (DFT, Monte Carlo simulations) explain the corrosion inhibition mechanism of this compound?

- Density Functional Theory (DFT) : Calculates reactive sites (e.g., pyridine N, thiazole S) via Fukui indices and HOMO/LUMO energies. Becke’s hybrid functional ( ) and Colle-Salvetti correlation ( ) are used to model electron density and adsorption behavior.

- Monte Carlo simulations : Predict adsorption configurations on metal surfaces (e.g., Cu(111)) using energy minimization. Studies show the molecule adsorbs flatly on copper, forming stable N–Cu and S–Cu bonds .

Q. What role does tautomerism play in the electronic properties and reactivity of this compound?

Quantum chemical analysis (e.g., ) reveals:

- Dynamic tautomerism : The hydrogen shifts between pyridine and thiazole rings, creating six isomers within a 4 kcal/mol energy range.

- Divalent N(I) character : Stabilizes electron-deficient intermediates during reactions. Protonation studies show (L→N←L)⊕ configurations, enhancing ligand-metal interactions in catalysis or inhibition .

Q. How can X-ray crystallography resolve conformational ambiguities in thiazol-2-amine derivatives?

For example, qFit-ligand modeling () identified multiple conformers of 4-(4-benzylphenyl)thiazol-2-amine co-crystallized with epoxide hydrolase. Key steps:

- Density-guided refinement : Fits conformers within 1σ electron density contours.

- Occupancy adjustment : Resolves clashes between ligand and protein residues. This approach is applicable to study binding modes of this compound in enzyme complexes .

Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies between experimental and computational corrosion inhibition efficiencies?

- Parameter calibration : Ensure DFT functionals (e.g., B3LYP) match experimental solvent/surface conditions.

- Dynamic effects : Include temperature and pH in Monte Carlo models (often neglected in static DFT).

- Validation : Cross-check adsorption energies with Langmuir isotherm fits from EIS data .

Q. What strategies improve yield in multi-step syntheses of thiazol-2-amine derivatives?

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 3 hours to 20 minutes).

- Catalytic optimization : Use iodine in KI () or triethylamine in DMF () to accelerate heterocycle formation.

- Purification : Column chromatography with ethyl acetate/hexane gradients enhances purity .

Biological and Material Science Applications

Q. What in vitro assays validate the antimicrobial potential of this compound derivatives?

- MIC assays : Against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity. Analogues like 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine show promise as phosphodiesterase inhibitors .

Q. How does the compound’s electronic profile influence its performance in optoelectronic materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.